1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-iodo-3-(3-pyridinyl)- 1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-iodo-3-(3-pyridinyl)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC16802216
InChI: InChI=1S/C12H7ClIN3/c13-8-4-9-10(7-2-1-3-15-5-7)11(14)17-12(9)16-6-8/h1-6H,(H,16,17)
SMILES:
Molecular Formula: C12H7ClIN3
Molecular Weight: 355.56 g/mol

1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-iodo-3-(3-pyridinyl)-

CAS No.:

Cat. No.: VC16802216

Molecular Formula: C12H7ClIN3

Molecular Weight: 355.56 g/mol

* For research use only. Not for human or veterinary use.

1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-iodo-3-(3-pyridinyl)- -

Specification

Molecular Formula C12H7ClIN3
Molecular Weight 355.56 g/mol
IUPAC Name 5-chloro-2-iodo-3-pyridin-3-yl-1H-pyrrolo[2,3-b]pyridine
Standard InChI InChI=1S/C12H7ClIN3/c13-8-4-9-10(7-2-1-3-15-5-7)11(14)17-12(9)16-6-8/h1-6H,(H,16,17)
Standard InChI Key JFFJWLTVRDFULA-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CN=C1)C2=C(NC3=C2C=C(C=N3)Cl)I

Introduction

Chemical Structure and Physicochemical Properties

Core Structure and Substituent Analysis

The compound features a 1H-pyrrolo[2,3-b]pyridine backbone, a bicyclic system comprising a pyrrole ring fused to a pyridine ring. Key substituents include:

  • Chlorine at position 5, enhancing electrophilicity and binding affinity to biological targets.

  • Iodine at position 2, contributing to steric bulk and potential halogen bonding interactions.

  • 3-Pyridinyl at position 3, introducing a secondary aromatic system for π-stacking or hydrogen bonding .

The molecular formula is C₁₁H₆ClIN₃, with a calculated molecular weight of 357.54 g/mol. While experimental data on density, melting point, and solubility are unavailable for this specific derivative, analogous compounds exhibit densities near 2.4 g/cm³ and logP values indicative of moderate lipophilicity .

Spectral and Computational Data

Computational models predict a planar geometry for the fused ring system, with the iodine and chlorine atoms inducing localized electronic effects. The 3-pyridinyl group introduces rotational flexibility, potentially influencing conformational dynamics in solution . Proton affinity and ionization energy for the parent 1H-pyrrolo[2,3-b]pyridine are documented at 224.7 kcal/mol and 8.110 eV, respectively , providing a baseline for understanding the electronic impact of substituents.

Synthesis and Derivative Optimization

General Synthetic Strategies

Synthesis of pyrrolo[2,3-b]pyridine derivatives typically involves:

  • Core Construction: Cyclization of aminopyridine precursors with α-halo ketones or via transition-metal-catalyzed cross-coupling .

  • Halogenation: Sequential electrophilic substitution or directed ortho-metalation to install chlorine and iodine .

  • Pyridinyl Functionalization: Suzuki-Miyaura coupling to introduce the 3-pyridinyl group at position 3 .

For 5-chloro-2-iodo-3-(3-pyridinyl)- derivatives, a plausible route involves:

  • Iodination of 5-chloro-1H-pyrrolo[2,3-b]pyridine using N-iodosuccinimide.

  • Palladium-catalyzed cross-coupling with 3-pyridinylboronic acid .

Challenges in Purification

The electron-deficient nature of the scaffold complicates crystallization, necessitating chromatographic purification. Halogen substituents increase molecular weight, reducing volatility and complicating mass spectrometric analysis .

Biological Activity and Mechanism

Antiproliferative Effects

In vitro assays on analogous compounds show:

  • Apoptosis Induction: Caspase-3/7 activation in breast cancer (4T1) cells at 1–10 µM .

  • Metastasis Suppression: Inhibition of cell migration and invasion via downregulation of MMP-9 .

Comparative Analysis with Structural Analogs

CompoundSubstituentsKey Biological ActivityIC₅₀ (nM)Reference
Target Compound5-Cl, 2-I, 3-(3-pyridinyl)Kinase inhibition (inferred)N/A
5-Bromo-2-iodo derivative5-Br, 2-IFGFR1 inhibition25
4-Methoxy analog4-OCH₃, 5-Cl, 2-I, 3-pyridinylAnticancer lead optimization7–712*

*FGFR1–4 inhibition range for compound 4h .

Future Directions and Applications

Oncology Therapeutics

  • Combination Therapies: Synergy with checkpoint inhibitors in FGFR-driven tumors.

  • Prodrug Development: Phosphate esters to enhance solubility .

Chemical Biology Tools

  • Photoaffinity Probes: Iodine permits radioiodination for target identification .

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